molecular formula C25H24N2O3 B11340110 N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-phenoxyacetamide

N-[1H-indol-3-yl(4-methoxyphenyl)methyl]-N-methyl-2-phenoxyacetamide

Cat. No.: B11340110
M. Wt: 400.5 g/mol
InChI Key: CANIJABCNRJCFR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE is a complex organic compound that features an indole moiety, a methoxyphenyl group, and a phenoxyacetamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE typically involves multi-step organic reactions. One common approach is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring . The methoxyphenyl group can be introduced through electrophilic aromatic substitution reactions, while the phenoxyacetamide moiety can be synthesized via amide bond formation reactions using appropriate acylating agents .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can yield indole-3-carboxylic acid, while reduction of a nitro group can produce an amine derivative .

Scientific Research Applications

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular signaling and function. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1H-INDOL-3-YL)(4-METHOXYPHENYL)METHYL]-N-METHYL-2-PHENOXYACETAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C25H24N2O3

Molecular Weight

400.5 g/mol

IUPAC Name

N-[1H-indol-3-yl-(4-methoxyphenyl)methyl]-N-methyl-2-phenoxyacetamide

InChI

InChI=1S/C25H24N2O3/c1-27(24(28)17-30-20-8-4-3-5-9-20)25(18-12-14-19(29-2)15-13-18)22-16-26-23-11-7-6-10-21(22)23/h3-16,25-26H,17H2,1-2H3

InChI Key

CANIJABCNRJCFR-UHFFFAOYSA-N

Canonical SMILES

CN(C(C1=CC=C(C=C1)OC)C2=CNC3=CC=CC=C32)C(=O)COC4=CC=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.